(+)-Pulegone

描述

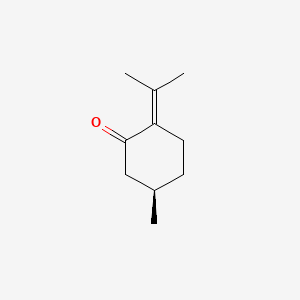

(+)-pulegone is the (5R)-enantiomer of p-menth-4(8)-en-3-one.

Pulegone has been reported in Minthostachys mollis, Perilla frutescens, and other organisms with data available.

component of peppermint oil; RN given refers to cpd without isomeric designation; structure in Merck

Structure

3D Structure

属性

IUPAC Name |

(5R)-5-methyl-2-propan-2-ylidenecyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGWDASTMWDZIW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=C(C)C)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC(=C(C)C)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025975 | |

| Record name | R-(+)-Pulegone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a pleasant odor between peppermint and camphor; [Merck Index] Clear light brown liquid; [Sigma-Aldrich MSDS], Solid, Colourless to yellow liquid, herbaceous-minty, resinous odour | |

| Record name | Pulegone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pulegone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Pulegone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/613/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

224 °C, BP: 151-153 °C at 100 mm Hg; 103 °C at 17 mm Hg; 84 °C at 6 mm Hg, 220.00 to 222.00 °C. @ 760.00 mm Hg | |

| Record name | Pulegone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pulegone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water, Miscible with alcohol. ether, chloroform, insoluble in water; soluble in oils; miscible to soluble in alcohol, miscible (in ethanol) | |

| Record name | Pulegone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pulegone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/613/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9323 at 20 °C, 0.927-0.939 | |

| Record name | Pulegone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pulegone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/613/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

138.0 [mmHg], 0.123 mm Hg at 25 °C (extrapolated) | |

| Record name | Pulegone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pulegone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oil, Oily liquid | |

CAS No. |

89-82-7 | |

| Record name | (+)-Pulegone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pulegone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, (5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | R-(+)-Pulegone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menth-4(8)-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PULEGONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LF2673R3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pulegone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pulegone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Pulegone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of (+)-Pulegone in Mentha piperita: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mentha piperita, commonly known as peppermint, is a commercially significant aromatic herb, cultivated extensively for its essential oil. The oil's characteristic minty aroma and flavor are primarily attributed to a complex mixture of monoterpenes, with (-)-menthol being the most valuable constituent. The biosynthesis of these monoterpenes is a sophisticated and developmentally regulated process occurring in the glandular trichomes of the plant's leaves. A pivotal intermediate in the pathway leading to (-)-menthol is (+)-pulegone. Understanding the intricate enzymatic steps and regulatory mechanisms governing the formation of this compound is crucial for metabolic engineering efforts aimed at enhancing essential oil yield and quality. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound in Mentha piperita, presenting key enzymatic data, detailed experimental protocols, and visual representations of the involved processes.

The this compound Biosynthetic Pathway

The formation of this compound in Mentha piperita begins with the universal precursor of all isoprenoids, geranyl diphosphate (GPP), which is synthesized from isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP)[1]. The pathway then proceeds through a series of enzymatic reactions, primarily localized within the secretory cells of the peltate glandular trichomes[2]. The key enzymatic steps leading to this compound are outlined below.

-

Geranyl Diphosphate to (-)-Limonene: The pathway commences with the cyclization of GPP to (-)-limonene, a reaction catalyzed by the enzyme (-)-limonene synthase (LS) [1]. This step is considered a committed step in monoterpene biosynthesis in peppermint[3].

-

(-)-Limonene to (-)-trans-Isopiperitenol: Following its formation, (-)-limonene undergoes hydroxylation at the C3 position to yield (-)-trans-isopiperitenol. This reaction is catalyzed by a cytochrome P450 monooxygenase, (-)-limonene-3-hydroxylase (L3OH) , and requires O2 and NADPH[1].

-

(-)-trans-Isopiperitenol to (-)-Isopiperitenone: The newly formed alcohol is then oxidized to the corresponding ketone, (-)-isopiperitenone, by the NAD+-dependent dehydrogenase, (-)-trans-isopiperitenol dehydrogenase (iPD) .

-

(-)-Isopiperitenone to (+)-cis-Isopulegone: The α,β-unsaturated ketone, (-)-isopiperitenone, is subsequently reduced to (+)-cis-isopulegone. This reduction of the endocyclic double bond is catalyzed by (-)-isopiperitenone reductase (iPR) , an NADPH-dependent enzyme.

-

(+)-cis-Isopulegone to this compound: The final step in the formation of this compound is the isomerization of the exocyclic double bond of (+)-cis-isopulegone into conjugation with the carbonyl group. This reaction is catalyzed by (+)-cis-isopulegone isomerase (iPI) .

From this compound, the pathway can diverge. The reduction of this compound by This compound reductase (PR) yields (-)-menthone, a precursor to (-)-menthol. Alternatively, this compound can be converted to menthofuran by menthofuran synthase.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency and specificity of the enzymes in the this compound biosynthetic pathway have been characterized, providing valuable quantitative data for researchers in the field. The kinetic parameters for (-)-isopiperitenone reductase and this compound reductase are summarized below.

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Optimal pH | Cofactor | Product(s) | Reference(s) |

| (-)-Isopiperitenone Reductase (iPR) | (-)-Isopiperitenone | 1.0 | 1.3 | 5.5 | NADPH | (+)-cis-Isopulegone | |

| NADPH | 2.2 | ||||||

| This compound Reductase (PR) | This compound | 2.3 | 1.8 | 5.0 | NADPH | (-)-Menthone and (+)-Isomenthone (55:45 ratio) | |

| NADPH | 6.9 | ||||||

| This compound Reductase (MpPR) | This compound | 39.8 ± 3.5 | 0.43 ± 0.01 | - | NADPH | (-)-Menthone and (+)-Isomenthone (2:1 ratio) |

Regulation of this compound Biosynthesis

The biosynthesis of this compound and other monoterpenes in Mentha piperita is tightly regulated, primarily at the developmental and transcriptional levels.

-

Developmental Regulation: The production of monoterpenes is largely restricted to young, developing leaves, specifically between 12 to 20 days of age. The activities of the biosynthetic enzymes, including those leading to this compound, are highest during this period and decline as the leaves mature.

-

Transcriptional Regulation: There is a strong correlation between the in vitro activity of the biosynthetic enzymes and the abundance of their corresponding transcripts. This indicates that the regulation of gene expression is a primary control point for the pathway. The genes encoding the enzymes for the early steps of the pathway are transcriptionally activated in a coordinated manner during the peak phase of monoterpene biosynthesis. Furthermore, the metabolic fate of this compound is influenced by the transcriptional regulation of downstream enzymes. For instance, the expression of this compound reductase (PR) can be negatively correlated with the levels of menthofuran, suggesting a complex regulatory network at this branch point.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Heterologous Expression of Biosynthetic Enzymes in E. coli

The functional characterization of enzymes from the this compound pathway is often facilitated by their expression in a heterologous host such as Escherichia coli.

Protocol:

-

Gene Cloning: The cDNA encoding the enzyme of interest (e.g., (-)-isopiperitenone reductase or this compound reductase) is amplified from a Mentha piperita cDNA library and cloned into a suitable E. coli expression vector (e.g., pET vector series). The construct should be verified by DNA sequencing.

-

Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)) using standard heat shock or electroporation methods.

-

Culture Growth and Induction:

-

Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate a larger volume (e.g., 1 L) of LB medium with the antibiotic.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance the yield of soluble protein.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and a protease inhibitor cocktail).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

If the protein is expressed with an affinity tag (e.g., His-tag), purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin).

-

In Vitro Enzyme Assay for Reductases

The activity of NADPH-dependent reductases like (-)-isopiperitenone reductase and this compound reductase can be determined by monitoring the consumption of the substrate or the formation of the product.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM KH2PO4, pH 7.5) containing:

-

The purified recombinant enzyme (e.g., 30 µM).

-

The monoterpene substrate (e.g., 20 µM (-)-isopiperitenone or this compound).

-

NADPH (e.g., 10 mM).

-

An NADPH regenerating system (optional but recommended for kinetic studies), consisting of glucose-6-phosphate (e.g., 6 mM) and glucose-6-phosphate dehydrogenase (e.g., 20 U).

-

Dithiothreitol (DTT) (e.g., 1 mM) to maintain a reducing environment.

-

Sorbitol (e.g., 10%) for protein stability.

-

-

Reaction Incubation:

-

Initiate the reaction by adding the enzyme.

-

Incubate the reaction at a controlled temperature (e.g., 31°C) for a specific duration (e.g., 1 hour).

-

-

Product Extraction:

-

Stop the reaction (e.g., by placing on ice or adding a quenching agent).

-

Extract the monoterpene products from the aqueous reaction mixture using an organic solvent (e.g., n-hexane).

-

-

Product Analysis:

-

Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the reaction products.

-

GC-MS Analysis of Monoterpenes

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like monoterpenes.

Protocol:

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a suitable capillary column (e.g., HP-5MS or a chiral column like CYCLODEX-B for enantiomeric separation).

-

GC Conditions:

-

Injector Temperature: e.g., 250°C.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is typically used to separate the different monoterpenes. An example program could be: initial temperature of 85°C for 4 min, ramp to 130°C at 5°C/min, hold for 2 min, ramp to 140°C at 5°C/min, and hold for 3 min.

-

-

MS Conditions:

-

Ion Source Temperature: e.g., 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Analysis:

-

Identify the monoterpene compounds by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries.

-

Quantify the compounds by integrating the peak areas and comparing them to a calibration curve generated with standards.

-

Visualizations

Biosynthetic Pathway of this compound

Caption: Enzymatic conversion of Geranyl Diphosphate to this compound.

Experimental Workflow for Enzyme Characterization

Caption: A typical workflow for recombinant enzyme characterization.

Conclusion

The biosynthesis of this compound in Mentha piperita is a well-defined pathway involving a series of specific enzymatic conversions. The regulation of this pathway is intricate, with developmental stage and gene transcription playing crucial roles in determining the flux towards this compound and its downstream products. The availability of detailed experimental protocols for enzyme characterization and metabolite analysis provides researchers with the necessary tools to further investigate this important metabolic pathway. A thorough understanding of the biosynthesis of this compound is fundamental for the development of strategies to enhance the production of high-value monoterpenes in peppermint through metabolic engineering and synthetic biology approaches. This guide serves as a comprehensive resource for professionals engaged in the study and manipulation of this fascinating natural product pathway.

References

(+)-Pulegone natural sources and extraction methods

An In-depth Technical Guide to the Natural Sources and Extraction of (+)-Pulegone

Introduction

This compound is a naturally occurring monoterpene ketone, chemically identified as (R)-5-methyl-2-(1-methylethylidene)cyclohexanone.[1] It is a significant component of the essential oils of various plants, particularly within the Lamiaceae (mint) family.[1][2] This compound is recognized for its characteristic minty and camphor-like aroma and has applications in the flavoring and fragrance industries.[2][3] For researchers and professionals in drug development, understanding the natural reservoirs of this compound and the methodologies for its efficient extraction is crucial for harnessing its potential therapeutic and industrial applications. This technical guide provides a comprehensive overview of the primary natural sources of this compound and details the key methods for its extraction, supported by quantitative data and experimental protocols.

Natural Sources of this compound

This compound is found in a variety of plants, with its concentration varying significantly depending on the species, geographical origin, cultivation conditions, and harvest time. The most prominent natural sources belong to the Mentha genus.

Table 1: Principal Natural Sources of this compound and their Essential Oil Content

| Plant Species | Common Name | Family | Pulegone Content in Essential Oil (%) |

| Mentha pulegium | European Pennyroyal | Lamiaceae | 62 - 97 |

| Hedeoma pulegioides | American Pennyroyal | Lamiaceae | ~30 |

| Mentha piperita | Peppermint | Lamiaceae | 0.1 - 13.0 |

| Mentha longifolia | Horse Mint | Lamiaceae | 0.17 - 69.49 |

| Mentha spicata | Spearmint | Lamiaceae | 0.30 - 29.59 |

| Mentha arvensis | Corn Mint | Lamiaceae | 0.2 - 4.9 |

| Mentha suaveolens | Apple Mint | Lamiaceae | 1.15 - 2.5 |

| Calamintha nepeta | Lesser Calamint | Lamiaceae | 2.4 - 64.6 |

| Minthostachys mollis | Muña | Lamiaceae | 30.8 - 83.3 |

| Agathosma betulina | Buchu | Rutaceae | 2.4 - 8.4 |

| Nepeta cataria | Catnip | Lamiaceae | Present, but concentration varies |

The data indicates that European Pennyroyal (Mentha pulegium) consistently exhibits the highest concentrations of pulegone, making it a primary source for industrial extraction. The wide range of pulegone content within a single species, such as Mentha longifolia, highlights the influence of environmental and genetic factors.

Extraction Methods for this compound

The extraction of this compound from its natural sources is predominantly achieved through methods designed to isolate volatile essential oils. The most common techniques are hydrodistillation, steam distillation, and supercritical fluid extraction (SFE).

Hydrodistillation and Steam Distillation

Hydrodistillation and steam distillation are traditional and widely used methods for extracting essential oils from plant materials. In hydrodistillation, the plant material is boiled in water, while in steam distillation, steam is passed through the plant material. The heat and steam cause the plant's aromatic compounds, including pulegone, to vaporize. The resulting mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the water.

This protocol is a generalized procedure based on common laboratory practices for essential oil extraction.

-

Preparation of Plant Material:

-

The aerial parts (leaves and flowering tops) of the selected plant (e.g., Mentha pulegium) are harvested.

-

The plant material can be used fresh or air-dried to reduce moisture content. Drying the plant material has been shown to yield a higher amount of essential oil per kilogram of starting material.

-

-

Apparatus Setup:

-

A Clevenger-type apparatus is typically used for hydrodistillation.

-

For steam distillation, a setup consisting of a steam generator, a biomass flask, a condenser, and a collection vessel is assembled.

-

-

Extraction Process:

-

For hydrodistillation, a known quantity of plant material (e.g., 100 g) is placed in a round-bottom flask with a sufficient volume of distilled water (e.g., 1 L).

-

For steam distillation, the plant material is packed into the biomass flask, and steam is introduced from the generator.

-

The mixture is heated to boiling and the distillation is carried out for a specific duration, typically 2 to 3 hours. The duration can be extended to 24 hours to potentially improve the total yield.

-

-

Collection and Separation:

-

The vapor mixture is passed through a condenser to liquefy it.

-

The condensate is collected in a separating funnel or a specialized receiver.

-

Due to its immiscibility with water, the essential oil forms a separate layer, which can be easily decanted.

-

-

Drying and Storage:

-

The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

The pure oil is then stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

-

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a more modern and selective method that uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. By manipulating the temperature and pressure, the solvating power of the supercritical CO₂ can be precisely controlled, allowing for the selective extraction of desired compounds like pulegone.

This protocol is based on a study that optimized SFE for Mentha pulegium.

-

Preparation of Plant Material:

-

The plant material is dried and ground to a specific particle size to increase the surface area for extraction.

-

-

Apparatus Setup:

-

A supercritical fluid extractor is used, which consists of a CO₂ source, a high-pressure pump, an extraction vessel, and one or more separators.

-

-

Extraction Process:

-

A known amount of the prepared plant material is loaded into the extraction vessel.

-

Liquid CO₂ is pumped into the system and brought to a supercritical state by controlling the pressure and temperature.

-

Optimal conditions for pulegone extraction from Mentha pulegium have been reported as a pressure of 100 atm and a temperature of 35°C.

-

The supercritical CO₂ flows through the plant material, dissolving the essential oils.

-

-

Separation and Collection:

-

The CO₂-oil mixture is then passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and release the extracted oil.

-

The essential oil is collected from the separator.

-

-

Final Product:

-

The resulting essential oil is typically of high purity and free from solvent residues as the CO₂ is simply vented off.

-

Comparison of Extraction Methods

The choice of extraction method can significantly impact the yield and chemical composition of the extracted essential oil.

Table 2: Comparison of Pulegone Yield from Different Extraction Methods for Mentha pulegium

| Extraction Method | Pulegone in Extract (%) | Menthone in Extract (%) | Key Findings |

| Hydrodistillation | 37.8 | 20.3 | A standard and effective method, but may be less selective. |

| Supercritical Fluid Extraction (SFE) | 52.0 | 30.3 | Yields a higher concentration of pulegone and menthone under optimal conditions (100 atm, 35°C). Offers greater selectivity and a solvent-free product. |

The results indicate that SFE can provide a higher quality extract with a greater concentration of the desired monoterpenes compared to traditional hydrodistillation. The ability to fine-tune the extraction parameters in SFE allows for the targeted isolation of specific compounds.

Conclusion

This compound is a valuable natural compound with significant industrial applications. A thorough understanding of its natural sources and the methods for its extraction is paramount for its effective utilization. While Mentha pulegium stands out as the most potent natural source, other Mentha species also offer viable alternatives. Traditional extraction methods like steam and hydrodistillation are effective and widely accessible. However, modern techniques such as supercritical fluid extraction offer superior selectivity and yield, resulting in a higher purity product. The choice of extraction method will ultimately depend on the desired purity, yield, and the available resources. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to make informed decisions regarding the sourcing and extraction of this compound.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of (+)-Pulegone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Pulegone is a naturally occurring monoterpene ketone and a principal component of the essential oil extracted from plants of the Lamiaceae family, such as pennyroyal (Mentha pulegium) and catnip (Nepeta cataria).[1][2] Its unique chemical structure, featuring a chiral center and an α,β-unsaturated ketone system, makes it a versatile starting material for the synthesis of various valuable compounds, including menthol and its derivatives.[3][4] However, the presence of this compound in food, beverages, and herbal medicines is of significant interest to the scientific community due to its potential hepatotoxicity, which is primarily attributed to its metabolic activation into reactive intermediates.[5]

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and reactivity of this compound. It includes detailed experimental protocols for key chemical transformations and visual representations of its metabolic pathway to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid with a characteristic minty, camphor-like odor. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O | |

| Molecular Weight | 152.23 g/mol | |

| Appearance | Colorless to pale yellow oily liquid | |

| Odor | Pleasant, minty, camphor-like | |

| Boiling Point | 224 °C | |

| Density | 0.9346 g/cm³ | |

| Solubility | Insoluble in water; soluble in organic solvents | |

| Refractive Index (n²⁰/D) | 1.485 - 1.489 |

Spectroscopic Data

The structural features of this compound have been extensively characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its carbon-hydrogen framework. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the presence of the double bond.

¹H NMR (400 MHz, CDCl₃): δ (ppm) 2.45-2.60 (m, 1H), 2.20-2.35 (m, 2H), 2.05-2.15 (m, 1H), 1.95-2.05 (m, 1H), 1.80 (s, 3H), 1.65 (s, 3H), 1.05 (d, J=6.8 Hz, 3H).

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 203.5 (C=O), 148.8 (C=C), 125.5 (C=C), 52.8 (CH), 35.5 (CH₂), 31.8 (CH), 31.2 (CH₂), 22.0 (CH₃), 21.5 (CH₃), 16.0 (CH₃).

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |

| ~2960 | C-H stretch | Alkanes | |

| ~1685 | C=O stretch | α,β-Unsaturated Ketone | |

| ~1620 | C=C stretch | Alkene |

Mass Spectrometry (MS)

Electron impact mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 152. Common fragments arise from the cleavage of the isopropylidene group and other characteristic losses.

Chemical Reactivity and Key Experimental Protocols

The reactivity of this compound is dominated by its two main functional groups: the α,β-unsaturated ketone and the exocyclic double bond. These sites allow for a variety of chemical transformations.

Hydrogenation

The hydrogenation of this compound can be controlled to selectively reduce either the carbon-carbon double bond or both the double bond and the carbonyl group, leading to the formation of menthone/isomenthone or menthol isomers, respectively.

Experimental Protocol: Catalytic Hydrogenation to Menthone/Isomenthone

This protocol describes the selective hydrogenation of the exocyclic double bond of this compound using a palladium catalyst.

Materials:

-

This compound

-

Palladium on carbon (5% Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

In a suitable reaction vessel, dissolve this compound (1.0 g, 6.57 mmol) in ethanol (20 mL).

-

Carefully add 5% Pd/C (50 mg, 5 mol% Pd) to the solution.

-

Place the reaction vessel in a hydrogenation apparatus.

-

Evacuate the vessel and purge with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethanol.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product, a mixture of menthone and isomenthone.

-

The product can be purified by distillation or column chromatography if necessary.

Epoxidation

Epoxidation of the electron-deficient double bond in α,β-unsaturated ketones like this compound typically requires nucleophilic epoxidizing agents, such as hydrogen peroxide under basic conditions.

Experimental Protocol: Epoxidation of this compound

This protocol is a general method for the epoxidation of α,β-unsaturated ketones and can be adapted for this compound.

Materials:

-

This compound

-

Hydrogen peroxide (30% aqueous solution)

-

Sodium hydroxide (or other suitable base)

-

Methanol (or other suitable solvent)

Procedure:

-

Dissolve this compound (1.0 g, 6.57 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a 30% aqueous solution of hydrogen peroxide (1.5 mL, approx. 14.7 mmol) to the stirred solution.

-

While maintaining the temperature at 0-5 °C, add a 2 M aqueous solution of sodium hydroxide dropwise until the pH of the reaction mixture is between 8 and 9.

-

Stir the reaction mixture at 0-5 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Once the starting material is consumed, pour the reaction mixture into cold water (50 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude pulegone epoxide.

-

The product can be purified by column chromatography on silica gel.

Metabolic Pathways and Reactivity in Biological Systems

The biological activity and toxicity of this compound are intrinsically linked to its metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

Cytochrome P450-Mediated Metabolism

This compound undergoes extensive metabolism, with the major pathway leading to the formation of menthofuran. This bioactivation process is a key determinant of its hepatotoxicity. The metabolic cascade involves several steps, including hydroxylation and subsequent cyclization. Further metabolism of menthofuran can lead to the formation of a reactive γ-ketoenal, which is capable of binding to cellular macromolecules, leading to cellular damage.

Caption: Metabolic activation of this compound to reactive intermediates.

Experimental Workflow for Studying Pulegone Metabolism

Investigating the metabolism of this compound typically involves a combination of in vitro and in vivo experimental approaches. A general workflow is outlined below.

Caption: General workflow for studying the metabolism of this compound.

Conclusion

This compound is a monoterpene of significant interest due to its dual role as a valuable synthetic precursor and a potential toxicant. A thorough understanding of its chemical properties, reactivity, and metabolic fate is crucial for its safe and effective utilization in various applications, from fragrance and flavor industries to pharmaceutical research. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists and researchers working with this intriguing natural product. Further investigation into the detailed signaling pathways affected by its reactive metabolites will be essential for a complete toxicological assessment and for the development of potential mitigation strategies.

References

- 1. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Investigations of mechanisms of reactive metabolite formation from (R)-(+)-pulegone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-Pulegone Enantiomers and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Pulegone, a monoterpene ketone found in various essential oils, and its enantiomer, (-)-pulegone, exhibit distinct chemical and pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, separation, and biological activities of pulegone enantiomers. It delves into their metabolic pathways, mechanisms of action, and toxicological profiles, with a focus on data relevant to drug development. Detailed experimental methodologies for key assays are provided, and complex biological pathways are illustrated using Graphviz diagrams. All quantitative data is summarized in structured tables for ease of comparison, offering a valuable resource for researchers in the field.

Introduction

Pulegone is a naturally occurring monoterpene found in the essential oils of plants from the Lamiaceae family, such as pennyroyal (Mentha pulegium) and peppermint (Mentha piperita).[1][2] It exists as two enantiomers: (R)-(+)-pulegone and (S)-(-)-pulegone. The (R)-enantiomer is more abundant in nature.[3] While historically used in traditional medicine and as a flavoring agent, the biological activities and toxicological profiles of pulegone enantiomers have garnered significant scientific interest.[1][4] This guide aims to provide a detailed technical overview of the properties and biological effects of this compound and its enantiomer, with a focus on aspects pertinent to scientific research and drug development.

Chemical Properties and Synthesis

Physicochemical Properties

| Property | This compound | (-)-Pulegone |

| IUPAC Name | (5R)-5-Methyl-2-(propan-2-ylidene)cyclohexan-1-one | (5S)-5-Methyl-2-(propan-2-ylidene)cyclohexan-1-one |

| Synonyms | (R)-(+)-Pulegone, d-Pulegone | (S)-(-)-Pulegone, l-Pulegone |

| CAS Number | 89-82-7 | 3391-90-0 |

| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₆O |

| Molar Mass | 152.23 g/mol | 152.23 g/mol |

| Appearance | Colorless to pale yellow oily liquid | Colorless to pale yellow oily liquid |

| Odor | Minty, camphoraceous | Minty, camphoraceous |

| Boiling Point | 224 °C | 224 °C |

| Density | 0.937 g/cm³ | 0.937 g/cm³ |

Synthesis and Chiral Separation

2.2.1. Enantioselective Synthesis

The enantioselective synthesis of pulegone enantiomers is crucial for studying their distinct biological activities.

-

(R)-(+)-Pulegone: Can be synthesized from (+)-citronellal through an intramolecular ene reaction. A common method involves the treatment of (+)-citronellal with a Lewis acid catalyst, such as zinc iodide, to promote cyclization. Subsequent oxidation of the resulting isopulegol yields this compound.

-

(S)-(-)-Pulegone: Can be synthesized from (-)-citronellol. The synthesis involves the oxidation of (-)-citronellol to (-)-citronellal, followed by a similar intramolecular ene reaction and subsequent oxidation as described for the (R)-enantiomer.

2.2.2. Chiral Separation

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most effective method for separating pulegone enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly employed.

Experimental Protocols

Chiral HPLC Separation of Pulegone Enantiomers

Objective: To separate and quantify (R)-(+)-pulegone and (S)-(-)-pulegone.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

-

Chiral Stationary Phase: Chiralcel OD-H column (or equivalent polysaccharide-based chiral column).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The exact ratio may need optimization.

-

Pulegone enantiomer standards.

-

Sample dissolved in the mobile phase.

Procedure:

-

Equilibrate the Chiralcel OD-H column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Set the UV detector to an appropriate wavelength for pulegone detection (e.g., 254 nm).

-

Inject a known concentration of the racemic pulegone standard to determine the retention times of each enantiomer.

-

Inject the sample solution.

-

Identify and quantify the enantiomers in the sample by comparing their retention times and peak areas to those of the standards.

Acute Oral Toxicity (LD50) Determination in Mice

Objective: To determine the median lethal dose (LD50) of this compound.

Animals:

-

Healthy, adult mice (e.g., Swiss albino), 8-12 weeks old, of a single sex.

Procedure:

-

Fast the mice for 3-4 hours before dosing, with water available ad libitum.

-

Prepare a series of graded doses of this compound in a suitable vehicle (e.g., corn oil).

-

Administer a single oral dose of the test substance to each group of animals (typically 5-10 animals per group) by gavage. A control group should receive the vehicle only.

-

Observe the animals continuously for the first few hours post-dosing and then periodically for 14 days.

-

Record all signs of toxicity, including changes in behavior, appearance, and mortality.

-

Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).

Formalin-Induced Nociception Test in Mice

Objective: To assess the analgesic activity of this compound.

Animals:

-

Adult male mice.

Procedure:

-

Administer this compound (e.g., 50-200 mg/kg, intraperitoneally) or the vehicle control to different groups of mice.

-

After a set pre-treatment time (e.g., 30 minutes), inject a dilute formalin solution (e.g., 20 µL of 2.5% formalin) subcutaneously into the plantar surface of the right hind paw.

-

Immediately place the mouse in an observation chamber.

-

Record the total time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-formalin injection) and the late phase (15-30 minutes post-formalin injection).

-

A reduction in the licking/biting time compared to the control group indicates an analgesic effect.

Pentobarbital-Induced Sleeping Time Test in Mice

Objective: To evaluate the sedative-hypnotic effects of this compound.

Animals:

-

Adult male mice.

Procedure:

-

Administer this compound (e.g., 100-200 mg/kg, intraperitoneally) or the vehicle control to different groups of mice.

-

After a pre-treatment time (e.g., 30 minutes), administer a sub-hypnotic or hypnotic dose of sodium pentobarbital (e.g., 30-50 mg/kg, intraperitoneally).

-

Record the onset of sleep (loss of righting reflex) and the duration of sleep (time from the loss to the recovery of the righting reflex).

-

An increase in the duration of sleep compared to the control group indicates a sedative-hypnotic effect.

Biological Activities and Properties

Toxicity

The enantiomers of pulegone exhibit different toxicities. (R)-(+)-pulegone is significantly more toxic than (S)-(-)-pulegone. The primary organ of toxicity is the liver.

Quantitative Toxicity Data

| Enantiomer | Species | Route of Administration | LD50 | Reference |

| This compound | Rat | Oral | 470 mg/kg | |

| This compound | Mouse | Intraperitoneal | 150 mg/kg |

Pharmacological Effects

(R)-(+)-Pulegone has demonstrated several pharmacological activities, including central nervous system (CNS) depressant and analgesic effects.

4.2.1. CNS Depressant Activity

Studies have shown that this compound can significantly increase the duration of pentobarbital-induced sleep in mice, indicating a sedative effect.

Quantitative CNS Depressant Data

| Compound | Dose (mg/kg, i.p.) | Effect on Pentobarbital-Induced Sleeping Time |

| This compound | 100 | Significant increase |

| This compound | 200 | Significant increase |

4.2.2. Analgesic Activity

This compound has shown significant antinociceptive properties in both chemical and thermal models of pain. In the formalin test, it inhibits both the early (neurogenic) and late (inflammatory) phases of pain.

Quantitative Analgesic Data (Formalin Test)

| Compound | Dose (mg/kg, i.p.) | Inhibition of Nociception (Early Phase) | Inhibition of Nociception (Late Phase) |

| This compound | 100 | Significant | Significant |

| This compound | 200 | Significant | Significant |

Mechanisms of Action

Metabolic Activation and Hepatotoxicity

The hepatotoxicity of this compound is primarily attributed to its metabolic activation by cytochrome P450 (CYP) enzymes in the liver. The key metabolite responsible for this toxicity is menthofuran. The metabolic pathway involves the oxidation of an allylic methyl group of pulegone, followed by intramolecular cyclization and dehydration to form menthofuran. Menthofuran is further metabolized to a reactive γ-ketoenal, which can covalently bind to cellular macromolecules, leading to cellular damage and necrosis. The primary CYP isozymes involved in the conversion of pulegone to menthofuran are CYP2E1, CYP1A2, and CYP2C19.

Metabolic Pathway of this compound

Caption: Metabolic activation of this compound to the hepatotoxic metabolite, menthofuran.

Modulation of Transient Receptor Potential (TRP) Channels

Pulegone has been shown to modulate the activity of several Transient Receptor Potential (TRP) channels, which are involved in sensory perception, including pain and temperature. It acts as an agonist for TRPA1 and a partial agonist for TRPV1, while inhibiting TRPM8. This modulation of TRP channels likely contributes to its analgesic and sensory effects.

Pulegone's Interaction with TRP Channels

Caption: Modulation of TRP channels by this compound, leading to its analgesic and sensory effects.

Conclusion

This compound and its enantiomers are compounds with significant and distinct biological activities. The (R)-(+)-enantiomer, while exhibiting promising analgesic and CNS depressant effects, also poses a significant risk of hepatotoxicity due to its metabolic activation. A thorough understanding of the structure-activity relationships, metabolic pathways, and mechanisms of action of pulegone enantiomers is essential for any potential therapeutic development. The detailed methodologies and compiled data in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of these fascinating natural compounds. Further research is warranted to explore derivatives of pulegone that may retain the beneficial pharmacological effects while minimizing toxicity.

References

Degradation of (+)-Pulegone: A Technical Guide for Researchers

An In-depth Technical Guide on the Degradation Products and Pathways of (+)-Pulegone for Researchers, Scientists, and Drug Development Professionals.

This compound, a monoterpene ketone naturally present in various mint species, is of significant interest in the fields of toxicology and drug development due to its potential hepatotoxicity. Understanding its degradation is crucial for assessing its safety profile and for the development of derivatives with therapeutic potential. This guide provides a comprehensive overview of the known degradation products and pathways of this compound, including both metabolic and abiotic routes. It also details relevant experimental protocols and presents quantitative data in a structured format.

Metabolic Degradation Pathways

The in vivo and in vitro metabolism of this compound is complex, involving multiple enzymatic pathways primarily occurring in the liver. The major metabolic transformations include hydroxylation, reduction, and conjugation.

Major Metabolic Pathways

This compound is metabolized through three primary pathways:

-

Hydroxylation: Cytochrome P450 (CYP) enzymes catalyze the hydroxylation of pulegone at various positions, leading to the formation of monohydroxylated metabolites. These can then undergo further metabolism or be conjugated with glucuronic acid for excretion.[1] The primary sites of hydroxylation are the C5, C9, and C10 positions.

-

Reduction: The carbon-carbon double bond of the isopropylidene group can be reduced to yield diastereomeric menthones and isomethones. The carbonyl group can also be reduced to form pulegol. These reduced products can then be further hydroxylated and conjugated.[1]

-

Glutathione Conjugation: this compound can undergo a Michael addition reaction with glutathione (GSH), a key detoxification pathway. This conjugation can occur both in vivo and in vitro.[1]

Two particularly significant metabolic routes that lead to toxicologically relevant products are the formation of menthofuran and piperitenone.

-

Menthofuran Formation: This is a major pathway linked to the hepatotoxicity of pulegone. It proceeds through the hydroxylation of the C9 methyl group to form 9-hydroxypulegone, which then cyclizes to form menthofuran.[2][3] Menthofuran is further metabolized by CYP enzymes to a reactive γ-ketoenal, 8-pulegone aldehyde, which can form covalent adducts with cellular macromolecules.

-

Piperitenone Formation: Hydroxylation at the C5 position yields 5-hydroxypulegone, which can then dehydrate to form piperitenone. Piperitenone itself can undergo further hydroxylation at multiple positions.

The following diagram illustrates the major metabolic pathways of this compound.

Quantitative Analysis of Metabolic Degradation

The extent of this compound metabolism and the distribution of its metabolites can vary depending on the biological system, the dose, and the specific enzymes involved.

Enzyme Kinetics of Menthofuran Formation

The formation of menthofuran from this compound is catalyzed by several human cytochrome P450 enzymes. The kinetic parameters for this reaction have been determined for individual CYP isoforms.

| CYP Isoform | Km (µM) | Vmax (nmol/min/nmol P450) |

| CYP1A2 | 94 | 2.4 |

| CYP2C19 | 31 | 1.5 |

| CYP2E1 | 29 | 8.4 |

| Data from Khojasteh-Bakht et al. (1999) for the oxidation of this compound to menthofuran. |

In Vivo Metabolite Distribution

Studies in rats have provided insights into the relative abundance of various metabolites in urine. While precise percentages of the initial dose are not always available, the relative levels of key metabolites have been compared.

| Metabolite | Relative Abundance in Rat Urine |

| Unmetabolized this compound | Lower |

| Piperitone | Lower |

| Piperitenone | Higher |

| p-Cresol | Higher |

| Benzoic Acid | Lower |

| Relative amounts of major metabolites in the urine of rats treated with this compound compared to (-)-pulegone. |

In a study with female rats administered this compound, piperitenone was identified as the major metabolite in an 18-hour urine collection, with piperitone, unmetabolized pulegone, and menthofuran also detected.

Abiotic Degradation Pathways

In addition to metabolic processes, this compound can be degraded by abiotic environmental factors, primarily through photodegradation and ozonolysis.

Photodegradation

This compound contains chromophores that absorb ultraviolet radiation at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. While specific photodegradation products of this compound have not been extensively characterized, studies on similar cyclic monoterpenes like limonene suggest that photooxidation can lead to the formation of hydroperoxides.

Ozonolysis

As an α,β-unsaturated ketone, this compound is reactive towards ozone. The reaction proceeds via the Criegee mechanism, involving the cleavage of the endocyclic carbon-carbon double bond. Based on studies of similar compounds, the expected products of pulegone ozonolysis include smaller carbonyl compounds and carboxylic acids.

The following diagram illustrates the general mechanism of ozonolysis of an alkene.

References

A Comprehensive Technical Guide to the Computational Chemistry of (+)-Pulegone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Pulegone is a naturally occurring monoterpene ketone found in various essential oils, notably from plants of the Lamiaceae family such as pennyroyal (Mentha pulegium) and peppermint (Mentha piperita).[1] While it has applications in the flavor and fragrance industries, its biological activities and toxicological profile have garnered significant scientific interest.[2][3] Notably, this compound is a key intermediate in the biosynthesis of menthol and is also known for its potential hepatotoxicity, which is linked to its metabolic activation.[4][5] Computational chemistry provides a powerful lens through which to investigate the conformational landscape, electronic properties, reactivity, and biological interactions of this compound at the molecular level. This guide offers an in-depth overview of computational studies on this compound, providing researchers with essential data, methodologies, and visualizations to support further investigation and drug development efforts.

Conformational Analysis

The biological activity of a flexible molecule like this compound is intrinsically linked to its conformational preferences. Computational studies, complemented by experimental techniques like rotational spectroscopy, have identified four main low-energy conformers: two chair and two twist-boat forms.

Conformational Isomers and Relative Energies

The relative stability of these conformers is crucial for understanding which shapes are most likely to interact with biological targets. High-level quantum mechanical calculations are required to accurately predict these energy differences.

Table 1: Calculated Relative Energies and Key Dihedral Angles of this compound Conformers

| Conformer | Relative Energy (kcal/mol)a | C1-C2-C3-C4 (°) | C3-C4-C5-C6 (°) |

| Chair 1 | 0.00 | -55.8 | 56.2 |

| Chair 2 | 0.88 | 55.1 | -54.9 |

| Twist-Boat 1 | 2.70 | -35.2 | 5.8 |

| Twist-Boat 2 | 2.91 | 37.9 | -8.2 |

aRelative energies are typically calculated using methods like Density Functional Theory (DFT) (e.g., B3LYP/6-311++G(d,p)) or higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)). The values presented here are illustrative and should be recalculated with a consistent high-level theory for rigorous studies. The energy difference between the two chair conformers has been experimentally determined to be approximately 0.88 kcal/mol (3.7 kJ/mol).

Internal Rotations

The isopropylidene side chain of this compound exhibits internal rotation of its two non-equivalent methyl groups. The energy barriers for these rotations have been determined experimentally and computationally, providing insight into the molecule's flexibility.

Table 2: Experimental and Calculated Rotational Barriers for Methyl Groups in this compound Conformers

| Conformer | Methyl Group | Experimental Barrier (kJ/mol) | Calculated Barrier (kJ/mol)b |

| Chair 1 | Methyl 1 | 1.9619 | 1.96 |

| Methyl 2 | 6.3617 | 6.36 | |

| Chair 2 | Methyl 1 | 1.9609 | 1.96 |

| Methyl 2 | 6.7050 | 6.71 |

bCalculations were performed at the MP2/6-311++G(d,p) level of theory.

Spectroscopic Analysis

Computational methods are invaluable for interpreting and predicting the spectroscopic signatures of molecules. For this compound, DFT calculations have been employed to simulate its vibrational and nuclear magnetic resonance spectra.

Vibrational Spectroscopy (FT-IR and Raman)

Calculated vibrational frequencies, when appropriately scaled, can aid in the assignment of experimental FT-IR and Raman spectra. This allows for a detailed understanding of the vibrational modes of the molecule.

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm-1) for this compound

| Vibrational Mode | Experimental FT-IR (cm-1) | Calculated (DFT)c (cm-1) |

| C=O stretch | ~1682 | Value not found in search results |

| C=C stretch | ~1615 | Value not found in search results |

| C-H asymmetric stretch (CH3) | ~2954 | Value not found in search results |

| C-H symmetric stretch (CH2) | ~2872 | Value not found in search results |

cDFT calculations are typically performed using functionals like B3LYP with basis sets such as 6-31G(d) or larger. Calculated harmonic frequencies are often scaled by an empirical factor (e.g., ~0.96) to better match experimental anharmonic frequencies. A comprehensive table comparing all experimental and calculated frequencies would require a dedicated computational study.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The GIAO (Gauge-Including Atomic Orbital) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. Comparing these calculated shifts with experimental data can confirm structural assignments and provide insights into the electronic environment of the nuclei.

Table 4: Comparison of Key Experimental and Calculated 1H and 13C NMR Chemical Shifts (ppm) for this compound

| Atom | Experimental 1H (ppm)d | Calculated 1H (GIAO/DFT)e (ppm) | Experimental 13C (ppm) | Calculated 13C (GIAO/DFT)e (ppm) |

| C=O | - | Value not found in search results | ~204 | Value not found in search results |

| C=C | - | Value not found in search results | ~161 | Value not found in search results |

| C-H (alkene) | ~5.8 | Value not found in search results | - | Value not found in search results |

| CH3 (isopropylidene) | ~1.8, ~2.0 | Value not found in search results | ~21, ~27 | Value not found in search results |

| CH3 (ring) | ~1.0 | Value not found in search results | ~22 | Value not found in search results |

dExperimental values are typically recorded in CDCl3. eCalculated chemical shifts are referenced to a standard (e.g., TMS) calculated at the same level of theory. A dedicated computational study is needed to provide a full set of calculated values.

Molecular Docking and Biological Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target. Studies on this compound have explored its interactions with various enzymes, shedding light on its biological activity and metabolism.

Interaction with Metabolic Enzymes

The metabolism of this compound is primarily mediated by cytochrome P450 (CYP) enzymes. Docking studies can help identify the key residues involved in substrate binding and rationalize the observed metabolic pathways. Additionally, its interaction with pulegone reductase, a key enzyme in the biosynthesis of menthol, has been investigated.

Table 5: Molecular Docking Binding Energies of this compound and Menthofuran with Protein Targets

| Ligand | Protein Target | Docking Score (kcal/mol)f | Key Interacting Residues |

| This compound | Pulegone Reductase (MpPR) | Specific value not found | Not specified in detail |

| This compound | Cytochrome P450 2E1 (CYP2E1) | Specific value not found | Not specified in detail |

| This compound | Cytochrome P450 1A2 (CYP1A2) | Specific value not found | Not specified in detail |

| This compound | Cytochrome P450 2C19 (CYP2C19) | Specific value not found | Not specified in detail |

| Menthofuran | Cytochrome P450 2E1 (CYP2E1) | -8.64 | Phe57, Arg105, Arg106, Phe108, Phe215, Met371, Arg372, Leu373, Glu374, Arg375 |

| Menthofuran | Cytochrome P450 3A4 (CYP3A4) | Specific value not found | Phe57, Arg105, Phe215, Arg372, Glu374 |

fBinding energies are highly dependent on the docking software and scoring function used. The value for menthofuran with CYP2E1 is for sauchinone with CYP3A4 but illustrates the type of data obtained from such studies.

Computational Study of Reaction Mechanisms

Understanding the chemical transformations that this compound undergoes is critical, particularly for elucidating its metabolic fate and associated toxicity. Computational chemistry can map out reaction pathways, identify intermediates, and calculate activation energies for key steps.

Metabolism to Menthofuran

A major metabolic pathway of this compound is its oxidation to menthofuran, a proximate hepatotoxin. This transformation is catalyzed by cytochrome P450 enzymes and is believed to proceed through the hydroxylation of an allylic methyl group, followed by intramolecular cyclization and dehydration.

Reduction to Menthone

Another significant metabolic route is the reduction of the carbon-carbon double bond of this compound to form (-)-menthone, a key step in the biosynthesis of menthol. This reaction is catalyzed by pulegone reductase.

References

- 1. Discovery and Engineering of a Bacterial this compound Reductase for Efficient (-)-Menthol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of (R)-(+)-pulegone and (R)-(+)-menthofuran by human liver cytochrome P-450s: evidence for formation of a furan epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pulegone: An Emerging Oxygenated Cyclic Monoterpene Ketone Scaffold Delineating Synthesis, Chemical Reactivity, and Biological potential | Bentham Science [benthamscience.com]

- 4. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]

- 5. The metabolism of the abortifacient terpene, (R)-(+)-pulegone, to a proximate toxin, menthofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Pulegone: A Versatile Chiral Building Block in Modern Synthesis

(R)-(+)-Pulegone , a naturally occurring monoterpene ketone found in the essential oils of plants from the Lamiaceae family, has emerged as a valuable and readily available chiral starting material in asymmetric synthesis. Its rigid cyclic structure, featuring a pro-chiral exocyclic double bond and a stereogenic center, provides a powerful platform for the stereocontrolled construction of complex molecular architectures. This technical guide explores the diverse applications of (+)-pulegone as a chiral building block, detailing key synthetic transformations, providing experimental protocols, and presenting quantitative data for a range of reactions.

Core Synthetic Transformations of this compound

The reactivity of this compound is dominated by its α,β-unsaturated ketone moiety, which allows for a variety of stereoselective transformations. These include conjugate additions, reductions, and rearrangements, each offering a unique pathway to valuable chiral synthons.

Conjugate Addition Reactions

The exocyclic double bond of this compound is susceptible to 1,4-conjugate addition (Michael addition) by a wide range of nucleophiles. The inherent chirality of the pulegone scaffold directs the approach of the nucleophile, leading to the formation of new stereocenters with high diastereoselectivity.

A general workflow for the conjugate addition to this compound is depicted below:

Caption: General workflow for conjugate addition to this compound.

Quantitative Data for Conjugate Addition Reactions:

| Nucleophile (Reagent) | Conditions | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| Me₂CuLi | Et₂O, -20 °C | 3-Methylmenthone | 95:5 | 85 |

| PhSH | Et₃N, CH₂Cl₂ | 3-(Phenylthio)menthone | >98:2 | 92 |

| Nitromethane | DBU, THF | 3-(Nitromethyl)menthone | 90:10 | 78 |

| (CH₃)₃SnLi | THF | 8-(Trimethylstannyl)menthone | 60:40 | 70-80[1] |

| (n-Bu)₃SnLi | THF | 8-(Tri-n-butylstannyl)menthone | 78:22 | 70-80[1] |

| Ph₃SnLi | THF | 8-(Triphenylstannyl)menthone | 70:30 | 70-80[1] |

Reduction Reactions

The carbonyl group and the exocyclic double bond of this compound can be selectively reduced to afford a variety of stereoisomeric products, including menthones, isomenthones, and pulegols. The choice of reducing agent and reaction conditions plays a crucial role in determining the stereochemical outcome of the reduction.

Enzymatic Reduction:

The enzyme this compound reductase (PR) from Mentha piperita catalyzes the stereoselective reduction of the exocyclic double bond of this compound to yield (-)-menthone and (+)-isomenthone.

Caption: Enzymatic reduction of this compound.

Chemical Reduction:

Various chemical reducing agents can be employed to reduce the carbonyl group and/or the double bond of this compound, often with high diastereoselectivity.

Quantitative Data for Reduction Reactions:

| Reducing Agent | Conditions | Major Product(s) | Diastereomeric Ratio | Yield (%) |

| H₂, Pd/C | EtOH, rt | (-)-Menthone / (+)-Isomenthone | Varies | High |

| NaBH₄ | MeOH, 0 °C | (+)-Pulegol / (+)-Isopulegol | Varies | >90 |

| NaBH₄, CeCl₃·7H₂O (Luche Reduction) | MeOH, 0 °C | (+)-Pulegol | >99:1 (1,2-reduction) | 95 |

| LiAlH₄ | Et₂O, 0 °C | (+)-Pulegol / (+)-Isopulegol | Varies | >90 |

| This compound Reductase (MpPR) | NADPH, Buffer (pH 7.5), 31°C | (-)-Menthone and (+)-Isomenthone | 2:1 | -[2] |

Favorskii Rearrangement

The Favorskii rearrangement of α-halo derivatives of this compound provides a powerful method for the synthesis of chiral cyclopentanecarboxylic acid derivatives through a ring contraction mechanism. This transformation is initiated by treatment with a base.

Caption: Favorskii rearrangement of an α-halo-(+)-pulegone derivative.

Experimental Protocol for Favorskii Rearrangement of 2-Chlorocyclohexanone (a model substrate):

-

Equip a dry 1-liter three-necked round-bottomed flask with a stirrer, a spiral reflux condenser, and a dropping funnel. Protect all openings with calcium chloride drying tubes.

-

Add a suspension of 58 g (1.07 moles) of sodium methoxide in 330 ml of anhydrous diethyl ether to the flask and begin stirring.[3]

-

Prepare a solution of 133 g (1 mole) of 2-chlorocyclohexanone diluted with 30 ml of dry diethyl ether and add it dropwise to the stirred suspension over approximately 40 minutes. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the mixture under reflux for 2 hours.

-

Cool the reaction mixture and add water until all the salts have dissolved.

-

Separate the ether layer, and extract the aqueous layer twice with 50 ml portions of diethyl ether.

-

Combine the ethereal solutions and wash successively with 100 ml portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.

-

Dry the ether solution over magnesium sulfate, filter, and remove the ether by distillation.

-

Distill the crude ester under reduced pressure to obtain pure methyl cyclopentanecarboxylate. Expected Yield: 72-78 g (56-61%).

This compound as a Chiral Auxiliary

The chiral scaffold of this compound can be utilized as a chiral auxiliary to control the stereochemistry of reactions performed on a prochiral molecule temporarily attached to it. After the reaction, the auxiliary can be cleaved and potentially recovered.

Diels-Alder Reaction

Acrylates derived from pulegone-based chiral alcohols can act as chiral dienophiles in Diels-Alder reactions, inducing high diastereoselectivity in the formation of the cycloadducts.

Quantitative Data for Diels-Alder Reaction using Pulegone-derived Auxiliary:

| Diene | Dienophile | Lewis Acid | Temperature (°C) | endo:exo | d.r. (endo) |

| Cyclopentadiene | (-)-8-Phenylmenthyl acrylate | Et₂AlCl | -78 | >99:1 | 98:2 |

Applications in Total Synthesis